Perfluor-2,7-dimethyloctan

Übersicht

Beschreibung

Perfluoro-2,7-dimethyloctane (PFDMO) is a fluorinated organic compound that has gained significant attention in the scientific community due to its unique properties. PFDMO is a colorless, odorless liquid that is highly stable and hydrophobic. It has a high boiling point and is resistant to chemical and biological degradation. PFDMO has been synthesized using various methods, and its potential applications in scientific research are being explored.

Wissenschaftliche Forschungsanwendungen

Chemische Struktur und Eigenschaften

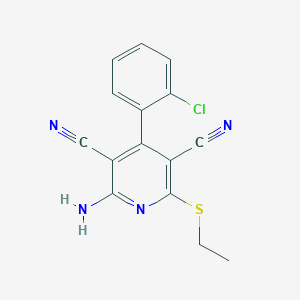

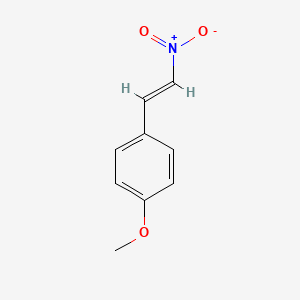

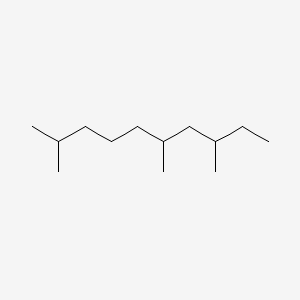

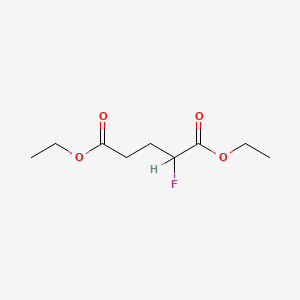

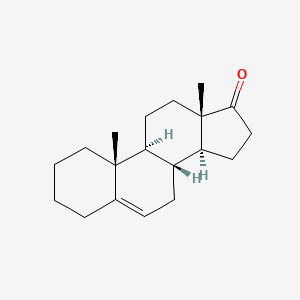

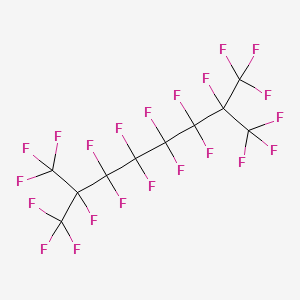

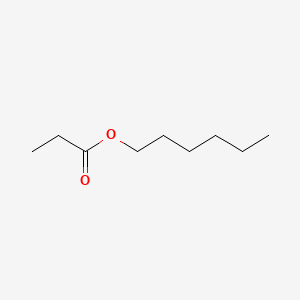

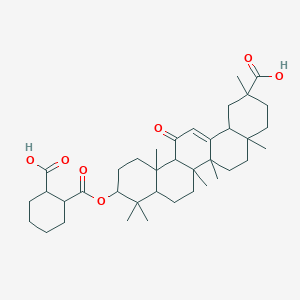

Perfluor-2,7-dimethyloctan ist eine chemische Verbindung mit der Formel C10F22 {svg_1}. Sie hat ein Molekulargewicht von 538,0719 {svg_2}. Die Struktur dieser Verbindung ist als 2D-Mol-Datei oder als berechnete 3D-SD-Datei verfügbar {svg_3}.

Proteomik-Forschung

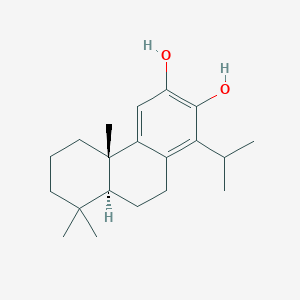

This compound wird als Spezialprodukt in der Proteomik-Forschung eingesetzt {svg_4}. Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung spielt wahrscheinlich eine Rolle bei der Analyse oder Manipulation von Proteinen in diesem Bereich.

Protonenaustauschmembran (PEM)-Brennstoffzellen

This compound hat potentielle Anwendungen bei der Herstellung von Protonenaustauschmembranen (PEMs) für Brennstoffzellen {svg_5}. PEM-Brennstoffzellen verwenden eine wasserbasierte, saure Polymermembran als Elektrolyt, wobei Platin-basierte Elektroden verwendet werden. This compound, als perfluorierter Monomer, kann saure Gruppen für den Protonentransport tragen, ähnlich wie Nafion® {svg_6}.

Plasma-Polymerisation

This compound kann in Vakuumpolymerisationstechniken wie Plasma-Enhanced Chemical Vapor Deposition (PECVD) eingesetzt werden {svg_7}. Bei diesem Verfahren können dünne Filme aus verschiedenen Materialien auf Substrate abgeschieden werden, indem eine gasförmige Vorstufe in ein Plasma eingeleitet wird.

Synthese neuer perfluorierter Monomere

This compound kann bei der Synthese neuer perfluorierter Monomere eingesetzt werden {svg_8}. Diese Monomere können sowohl aliphatische als auch aromatische perfluorierte Tags haben, um die Membranpolarität in Bezug auf Nafion® zu diversifizieren {svg_9}.

Organometallische Reaktionen

This compound kann an verschiedenen organometallischen Reaktionen beteiligt sein, wie z. B. Heck-artige Kreuzkupplung, nukleophile Substitution und Wittig-Horner-Reaktion {svg_10}.

Wirkmechanismus

1. Target of Action: Perfluoro-2,7-dimethyloctane primarily targets lipid membranes due to its highly fluorinated structure. This compound’s affinity for lipid environments allows it to integrate into cell membranes, potentially disrupting their normal function .

2. Mode of Action: Upon integration into lipid membranes, Perfluoro-2,7-dimethyloctane can alter membrane fluidity and permeability. This disruption can affect membrane-bound proteins and receptors, leading to changes in cellular signaling and transport processes .

3. Biochemical Pathways: The integration of Perfluoro-2,7-dimethyloctane into cell membranes can impact several biochemical pathways, particularly those involving membrane-bound enzymes and receptors. This can lead to downstream effects such as altered signal transduction, changes in ion transport, and potential disruptions in metabolic processes .

Pharmacokinetics:

5. Result of Action: At the molecular level, Perfluoro-2,7-dimethyloctane’s integration into cell membranes can lead to altered membrane dynamics, affecting cellular homeostasis. At the cellular level, this can result in changes in cell signaling, transport, and potentially cell viability .

6. Action Environment: Environmental factors such as temperature, pH, and the presence of other lipophilic substances can influence the efficacy and stability of Perfluoro-2,7-dimethyloctane. Higher temperatures may increase membrane fluidity, enhancing the compound’s integration, while extreme pH levels could affect its stability .

Would you like more detailed information on any specific aspect of this compound’s mechanism of action?

Biochemische Analyse

Biochemical Properties

Perfluoro-2,7-dimethyloctane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s high fluorine content contributes to its hydrophobic nature, which can influence its interactions with lipid membranes and proteins. Studies have shown that Perfluoro-2,7-dimethyloctane can interact with enzymes involved in lipid metabolism, potentially inhibiting their activity . Additionally, it may bind to proteins such as serum albumin, affecting their function and transport properties .

Cellular Effects

Perfluoro-2,7-dimethyloctane has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Perfluoro-2,7-dimethyloctane has been linked to disruptions in the TGF-β/SMAD signaling pathway, which plays a crucial role in cell growth and differentiation . Furthermore, it can induce oxidative stress and affect the expression of genes related to the cell cycle and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Perfluoro-2,7-dimethyloctane involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, Perfluoro-2,7-dimethyloctane has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and energy homeostasis . This activation can result in changes in gene expression and metabolic processes. Additionally, the compound’s interaction with nuclear receptors such as NF-κB can modulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perfluoro-2,7-dimethyloctane can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that Perfluoro-2,7-dimethyloctane is highly stable and resistant to degradation, leading to its persistence in biological systems . Long-term exposure to the compound can result in cumulative effects, including alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Perfluoro-2,7-dimethyloctane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects. For instance, studies on rodents have shown that high doses of Perfluoro-2,7-dimethyloctane can lead to hepatotoxicity, characterized by liver damage and inflammation . Additionally, high doses can affect immune cell populations and alter immune responses .

Metabolic Pathways

Perfluoro-2,7-dimethyloctane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s high fluorine content can influence its metabolic fate, leading to the formation of stable metabolites . These metabolites can affect metabolic flux and alter the levels of key metabolites in cells. For example, Perfluoro-2,7-dimethyloctane can inhibit enzymes involved in fatty acid oxidation, leading to the accumulation of fatty acids and disruption of energy homeostasis .

Transport and Distribution

The transport and distribution of Perfluoro-2,7-dimethyloctane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, it can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of Perfluoro-2,7-dimethyloctane within cells can affect its localization and activity, influencing cellular processes and functions .

Subcellular Localization

Perfluoro-2,7-dimethyloctane’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can influence lipid metabolism and energy production . The subcellular localization of Perfluoro-2,7-dimethyloctane can affect its activity and function, contributing to its overall biochemical effects.

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-hexadecafluoro-2,7-bis(trifluoromethyl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F22/c11-1(7(21,22)23,8(24,25)26)3(13,14)5(17,18)6(19,20)4(15,16)2(12,9(27,28)29)10(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAVAMUHCSFDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184314 | |

| Record name | Perfluoro-2,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3021-63-4 | |

| Record name | Perfluoroalcane-C8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-2,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is enthalpy of formation and why is it important?

A1: Enthalpy of formation (ΔHf) is the heat change that occurs when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that provides valuable information about a compound's stability and the energy changes associated with its formation or breakdown. []

Q2: What does the enthalpy of formation tell us about perfluoro-2,7-dimethyloctane?

A2: Unfortunately, the abstract only states that the enthalpy of formation for perfluoro-2,7-dimethyloctane was determined. It doesn't provide the actual value. Knowing the enthalpy of formation would allow us to compare its stability to other compounds and potentially predict its behavior in chemical reactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)

![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)

![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)